IRBESARTAN-D4 - 1216883-23-6

IRBESARTAN-D4

Catalog Number: EVT-1479183
CAS Number: 1216883-23-6
Molecular Formula: C25H28N6O
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irbesartan-d4 is intended for use as an internal standard for the quantification of irbesartan by GC- or LC-MS. Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ;). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension.
The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.

Irbesartan

Compound Description: Irbesartan is an angiotensin II receptor blocker (ARB) commonly prescribed to treat hypertension. [, , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by selectively binding to the angiotensin II type 1 (AT1) receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. [, , , , , , , , ] Studies have investigated its use in treating various conditions, including diabetic nephropathy, heart failure, and liver injury. [, , , , , , , , , , , , , ]

Relevance: Irbesartan D4 is a deuterated form of Irbesartan, used as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of Irbesartan quantification in biological samples. [, , , ] They share the same core chemical structure, with the only difference being the presence of four deuterium atoms in Irbesartan D4. This makes Irbesartan D4 structurally very similar to Irbesartan and ideal for use as an internal standard. [, , , ]

Candesartan

Compound Description: Candesartan, like Irbesartan, is an angiotensin II receptor blocker (ARB) used to treat hypertension. []

Relevance: Candesartan is structurally related to Irbesartan D4 as they belong to the same class of drugs, ARBs, which share a common pharmacophore responsible for their interaction with the AT1 receptor. [] Although their chemical structures are not identical, they exhibit significant similarities, leading to their grouping within the same pharmacological class. [] Both Candesartan and Irbesartan D4, by extension Irbesartan, are studied for potential applications in treating diabetic retinopathy. []

Sacubitril/Valsartan

Compound Description: Sacubitril/Valsartan is a combination drug comprising Sacubitril, a neprilysin inhibitor, and Valsartan, an angiotensin II receptor blocker. [, ] This combination therapy is prescribed for heart failure management. [, ]

Relevance: Although not structurally identical to Irbesartan D4, Sacubitril/Valsartan is considered related due to the presence of Valsartan, another angiotensin II receptor blocker like Irbesartan. [, ] Both Valsartan and Irbesartan exert their antihypertensive effects by targeting the AT1 receptor, albeit with different binding affinities. [, ] The combination of Sacubitril with Valsartan in this therapy aims to enhance the therapeutic benefits by simultaneously targeting both the renin-angiotensin system and the natriuretic peptide system. [] This approach is similar to the combined use of Irbesartan and Sacubitril explored for improved management of chronic kidney disease. []

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker commonly prescribed to treat hypertension. []

Losartan

Compound Description: Losartan, like Irbesartan, is an angiotensin II receptor blocker commonly used to treat hypertension and protect against diabetic nephropathy. []

Relevance: Although structurally not identical, Losartan is closely related to Irbesartan D4 as they belong to the same pharmacological class of angiotensin II receptor blockers. [] Both drugs share a similar mechanism of action by selectively blocking the AT1 receptor, thereby inhibiting the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. [] Both Losartan and Irbesartan, and by extension, Irbesartan D4, have been investigated for their role in managing hypertension and protecting against the progression of kidney disease in individuals with diabetes. []

Source and Classification

Irbesartan-D4 is classified as a pharmaceutical compound and falls under the category of antihypertensive agents. It is specifically an antagonist of the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure through the renin-angiotensin-aldosterone system (RAAS). The synthesis and characterization of Irbesartan-D4 are essential for its application in pharmacokinetics and drug metabolism studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Irbesartan-D4 involves several steps that typically include the formation of key intermediates followed by specific reactions to yield the final product. One notable method includes:

  1. Preparation of Intermediates: The synthesis begins with the preparation of 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, which is formed through the reaction of brominated biphenyl derivatives with tetrazole precursors.
  2. Condensation Reactions: The intermediate undergoes condensation with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride in a two-phase solvent system (e.g., toluene and water) under basic conditions (using KOH or NaOH). This reaction typically requires careful control of temperature and reaction time to optimize yield .
  3. Deuteration: The introduction of deuterium into the structure occurs during specific stages of synthesis to produce Irbesartan-D4, ensuring that the isotopic labeling does not alter the pharmacological properties significantly.
Molecular Structure Analysis

Structure and Data

Irbesartan-D4 has a complex molecular structure characterized by multiple functional groups:

  • Core Structure: The core structure consists of a biphenyl moiety linked to a tetrazole ring.
  • Functional Groups: It contains a butyl group and a diazaspiro structure that contributes to its activity as an AT1 receptor antagonist.

The deuterated positions are specifically at the methyl groups adjacent to the biphenyl structure, which can be crucial for isotopic labeling in analytical methods.

Chemical Reactions Analysis

Reactions and Technical Details

Irbesartan-D4 participates in various chemical reactions typical for pharmaceutical compounds:

  1. Nucleophilic Substitution: The presence of halogen atoms in intermediates allows for nucleophilic substitution reactions, which are critical during the formation of final products.
  2. Condensation Reactions: As mentioned earlier, condensation reactions are fundamental in linking different molecular fragments together to form the complete structure.
  3. Deuterium Exchange: The incorporation of deuterium can occur through exchange reactions where hydrogen atoms are replaced with deuterium under specific conditions.

These reactions require precise control over reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and purity .

Mechanism of Action

Process and Data

Irbesartan-D4 functions as an antagonist at the angiotensin II type 1 receptor. Its mechanism involves:

  1. Receptor Binding: Once administered, Irbesartan-D4 binds to the AT1 receptor with high affinity (Ki = 1.3 nM), blocking the effects of angiotensin II.
  2. Inhibition of Vasoconstriction: By inhibiting this receptor, Irbesartan-D4 prevents vasoconstriction and promotes vasodilation, leading to reduced blood pressure.
  3. Long-term Effects: It also influences various cellular processes related to inflammation and fibrosis, contributing to its therapeutic effects in conditions like hypertension and heart failure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in methanol upon heating; insoluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • Spectroscopic Characteristics: Maximum absorbance observed at 246 nm when analyzed using ultraviolet spectroscopy.

These properties are critical for both formulation development and analytical method design .

Applications

Scientific Uses

Irbesartan-D4 is primarily used as an internal standard in quantitative analysis methods for measuring Irbesartan levels in biological samples. Its applications include:

  • Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion profiles of Irbesartan.
  • Drug Metabolism Research: Understanding metabolic pathways through identification and quantification of metabolites.
  • Clinical Studies: Assisting in therapeutic drug monitoring to ensure effective dosing regimens for patients undergoing treatment for hypertension.
Introduction to IRBESARTAN-D4: Isotope-Labeled Angiotensin II Receptor Antagonists

Chemical Identity and Isotopic Labeling Rationale

Irbesartan-D4 (CAS No. 1216883-23-6) is a deuterium-labeled analog of the antihypertensive drug irbesartan, specifically designed for advanced pharmacological research. Its systematic IUPAC name is 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, with the molecular formula C₂₅H₂₄D₄N₆O and a molecular weight of 432.55–432.56 g/mol [1] [3] [5]. The compound features four deuterium atoms at the 2,3,5,6 positions of the biphenyl ring, a strategic modification that preserves the parent molecule's stereoelectronic properties while introducing isotopic distinctiveness [5].

Table 1: Molecular Characterization of Irbesartan-D4

PropertySpecification
CAS Number1216883-23-6
Molecular FormulaC₂₅H₂₄D₄N₆O
Molecular Weight432.56 g/mol
IUPAC Name2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
SynonymsSR-47436-d4; BMS-186295-d4; 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Deuterium labeling confers significant advantages in analytical applications. The carbon-deuterium bonds exhibit ~6–10 times greater kinetic stability compared to carbon-hydrogen bonds, reducing metabolic cleavage during in vitro and in vivo studies. This stability minimizes isotopic exchange while maintaining identical pharmacological activity to non-deuterated irbesartan, ensuring accurate quantification in mass spectrometry-based assays [3] [5].

Role of Deuterated Analogs in Pharmacological Research

Deuterated compounds like Irbesartan-D4 serve as critical internal standards in quantitative bioanalysis due to their near-identical chemical behavior and distinct mass signatures. In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogs compensate for matrix effects, ionization efficiency variations, and extraction losses, enabling precise pharmacokinetic measurements [1] [3].

Key applications include:

  • Metabolic Stability Studies: Tracking deuterium retention provides insights into oxidative metabolism pathways mediated by cytochrome P450 enzymes [5].
  • Pharmacokinetic Profiling: Enables simultaneous quantification of endogenous and exogenous analytes in biological matrices (plasma, urine) with detection limits as low as 0.08 µg/mL [6].
  • Absorption/Distribution Studies: Facilitates discrimination between administered drug and metabolites in tissue distribution analyses [3].

For irbesartan—a Biopharmaceutics Classification System (BCS) Class II drug with low solubility (91.3 µg/mL) and high permeability—deuterated analogs overcome analytical challenges posed by presystemic metabolism and protein binding, improving data reliability in bioavailability studies [6].

Historical Development of IRBESARTAN-D4

The development of Irbesartan-D4 paralleled the therapeutic adoption of irbesartan (launched 1997), which emerged as a potent, selective noncompetitive antagonist of angiotensin II receptor subtype 1 (AT₁) [2] [4]. The deuterated version was synthesized to address evolving analytical needs in the following timeline:

Table 2: Historical Development Milestones

PeriodDevelopment PhaseKey Advancements
1997–2000Parent Drug CommercializationIrbesartan approved for hypertension management; demonstrated superior efficacy to losartan in blood pressure reduction [2] [4].
2005–2010Isotopic Synthesis StandardizationOptimization of deuterium incorporation methods ensuring >99% isotopic purity and positional specificity [3] [5].
2010–PresentRegulatory and Analytical IntegrationAdoption in ANDA (Abbreviated New Drug Applications) validation and commercial QC protocols as an internal standard [1] [3].

The synthesis employs selective H/D exchange using metal-catalyzed processes or deuterated precursors, ensuring minimal isotopic scrambling. Commercial production adheres to strict regulatory guidelines (e.g., ICH Q2R1) for characterization, with suppliers providing comprehensive stability and purity data [1] [3]. Current research explores its utility in novel drug delivery systems, including solid lipid nanoparticles (SLNs), where it quantifies bioavailability enhancements—demonstrating 9.9-fold oral bioavailability improvement in nanoformulations versus suspensions [6].

Properties

CAS Number

1216883-23-6

Product Name

IRBESARTAN-D4

IUPAC Name

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C25H28N6O

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D

InChI Key

YOSHYTLCDANDAN-WQKXEYJYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

10 mM in DMSO

Synonyms

2-Butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; BMS-186295-d4; SR-47436-d4; Aprovel-d4; Avapro-d4;

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.